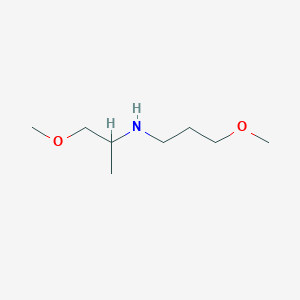
5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid, also known as DCOAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Synthesis and Material Applications
Corrosion Inhibition : Studies have shown that triazole derivatives, including compounds structurally related to 5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid, are effective corrosion inhibitors for mild steel in acidic media. These inhibitors work by adsorbing onto the metal surface, reducing corrosion rates significantly in environments like hydrochloric and sulfuric acid solutions. The adsorption follows Langmuir's adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the metal surface (Lagrenée et al., 2002).
Organic Synthesis : The carboxylic acid moiety in molecules such as 5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid has been utilized as a directing group in cross-coupling reactions, enabling selective synthesis of substituted nicotinic acids and triazoles. This highlights its utility in constructing complex organic molecules with potential applications in drug discovery and materials science (Houpis et al., 2010).
Peptidomimetics Synthesis : The ruthenium-catalyzed synthesis of triazole derivatives, including 5-amino-1,2,3-triazole-4-carboxylates, demonstrates the utility of 5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid-related structures in preparing biologically active compounds and peptidomimetics. This process involves a cycloaddition reaction, providing a pathway to synthesize compounds with potential applications in medicinal chemistry (Ferrini et al., 2015).
Biological and Pharmacological Applications
Antimicrobial and Antifungal Agents : Compounds synthesized from structures related to 5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid have shown significant antimicrobial and analgesic activities. These compounds, through various synthetic pathways, have been tested against multiple bacterial and fungal strains, demonstrating the potential for developing new antimicrobial agents (Jayanna et al., 2013).
Nonlinear Optical Properties : Novel derivatives of 5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid have been explored for their nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The synthesized compounds exhibit excellent third-order nonlinear optical properties, indicating their potential use in optical limiting devices and materials with advanced photophysical behaviors (Murthy et al., 2013).
properties
IUPAC Name |
5-(2,6-dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-2-1-3-6(12)7(5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZQXXYYHHNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(N=CO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464307.png)

![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)



![4-[(6-Methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B1464316.png)


![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)

